(3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine
Description
This compound belongs to the class of 1,2,3-triazolo[5,1-c][1,4]oxazine derivatives, which are bicyclic heterocycles combining triazole and oxazine moieties. The pyridin-3-yl substituent at the 3-position and the methanamine group at the 6-position confer unique physicochemical and pharmacological properties. Its molecular formula is C₁₁H₁₃N₅O, with a molecular weight of 231.26 g/mol. The triazole-oxazine scaffold is recognized as a "privileged substructure" in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding, π-π interactions, and spatial complementarity .
Synthetic routes for analogous compounds involve one-pot protocols using propargyl alcohols, chloroacetyl chloride, and sodium azide via sequential esterification, substitution, and intramolecular 1,3-dipolar cycloaddition (Cu-catalyzed azide-alkyne cycloaddition, CuAAC), achieving yields of 80–95% .
Properties
IUPAC Name |
(3-pyridin-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-4-9-6-16-10(7-17-9)11(14-15-16)8-2-1-3-13-5-8/h1-3,5,9H,4,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDDWUSBAQEXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C3=CN=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The Huisgen cycloaddition is a popular method for this purpose.
Construction of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable electrophile.
Fusion with Pyridine: The final step involves the coupling of the triazole-oxazine intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. The process typically involves:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Implementing rigorous analytical methods like NMR, mass spectrometry, and HPLC to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: N-oxides, aldehydes.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Research Findings
Synthetic Efficiency : The CuAAC-based one-pot synthesis (Zhang et al., 2021) is highly efficient for triazolo-oxazines, avoiding intermediate isolation and achieving >80% yields .
Bioactivity Correlations: Pyridine vs. Methanamine vs. Carboxylic Acid: Methanamine derivatives (e.g., target compound) are basic (pKa ~9.5) and membrane-permeable, whereas carboxylic acid analogs (e.g., CAS 1416345-12-4) are acidic (pKa ~4.5) and suited for aqueous formulations . Oxadiazole Substitution: Oxadiazole-containing variants (e.g., S354-0369) show enhanced binding to ATP pockets in kinases due to their planar, electron-deficient rings .
Stereochemical Impact : The (R)-6-phenyl derivative (C₁₁H₁₁N₃O) demonstrates enantioselective binding in receptor assays, underscoring the importance of stereochemistry in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
